molecular formula C6H7N3O2 B12788348 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one CAS No. 72499-48-0

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one

カタログ番号: B12788348
CAS番号: 72499-48-0
分子量: 153.14 g/mol
InChIキー: JZYASKOXLQJPHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one (CAS 72499-48-0) is a fused heterocyclic compound with a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol . It features a pyrazolo-oxazine core structure, which is an important scaffold in medicinal chemistry for the development of biologically active agents . Compounds based on this and related dihydropyrazolo heterocyclic frameworks are frequently investigated as key intermediates in the synthesis of potential therapeutic molecules. Research into analogous pyrazolo-pyrimidine derivatives has demonstrated their significant value as potent inhibitors of histone lysine demethylases (KDM), which are promising targets in oncology, and have shown the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines . Furthermore, the broader class of pyrazolo-fused heterocycles is known to be explored for a range of other pharmacological activities, including anti-inflammatory effects . The synthetic approaches for such structures, including catalyst-free methods, continue to be an active area of research in heterocyclic chemistry . This product is intended for research purposes as a building block or intermediate in drug discovery and development programs. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

72499-48-0

分子式

C6H7N3O2

分子量

153.14 g/mol

IUPAC名

3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one

InChI

InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9)

InChIキー

JZYASKOXLQJPHW-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=NN1)COC(=O)N2

製品の起源

United States

準備方法

Multi-Step Synthesis via Pyrazole Precursors

  • Initial Formation of Pyrazole Core:
    The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. This step forms the pyrazole nucleus with appropriate substitution at the 3-position (methyl group in this case).

  • Oxazine Ring Formation:
    The oxazine ring is formed by intramolecular cyclization involving nucleophilic attack of a nitrogen atom on an electrophilic carbonyl or activated hydroxyl group, often facilitated by acid catalysis (e.g., p-toluenesulfonic acid) or base catalysis under reflux conditions.

  • Typical Solvents and Conditions:

    • Solvents: Ethanol, dimethylformamide (DMF), or aqueous media depending on the step.
    • Temperature: Mild heating (50–100 °C) or reflux to promote cyclization.
    • Reaction Time: Several hours to overnight, monitored by thin-layer chromatography (TLC).

One-Pot Multicomponent Reactions (MCR)

  • Some related oxazine derivatives have been synthesized via one-pot three-component condensation reactions involving:

    • A hydroxy-substituted pyran or pyrazole derivative,
    • An aldehyde or ketone,
    • A carbamate or amine source,
      in the presence of acid catalysts like p-toluenesulfonic acid in aqueous or green solvents.
  • This approach offers advantages such as:

    • High yields (82–94%)
    • Mild reaction conditions
    • Simplified work-up procedures
    • Environmentally friendly (green chemistry).

Catalytic and Green Chemistry Approaches

  • Recent advances emphasize the use of hybrid catalysts, organocatalysts, and nanocatalysts to improve reaction efficiency and selectivity in the synthesis of heterocyclic oxazine derivatives.

  • Green solvents and solvent-free conditions have been explored to reduce environmental impact while maintaining high yields and purity.

Characterization and Confirmation of Structure

  • After synthesis, the compound is characterized by:

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Materials Hydrazine derivatives, β-dicarbonyl compounds, aldehydes, carbamates
Key Reaction Types Condensation, intramolecular cyclization, multicomponent one-pot reactions
Catalysts Acid catalysts (p-TSA), organocatalysts, hybrid catalysts
Solvents Ethanol, DMF, aqueous media, green solvents
Reaction Conditions Mild heating (50–100 °C), reflux, aqueous media, catalyst presence
Yields Typically high (82–94% in related oxazine syntheses)
Characterization Techniques NMR, IR, MS
Environmental Considerations Use of green solvents, solvent-free conditions, recyclable catalysts

Research Findings and Notes

  • The synthetic routes to 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one are well-established but require careful control of reaction parameters to avoid side reactions and ensure the correct bicyclic structure.

  • The compound’s preparation benefits from advances in green chemistry, including aqueous media and catalyst recycling, which improve sustainability without compromising yield or purity.

  • The bicyclic pyrazolo-oxazine scaffold is of significant interest due to its biological activities, which motivates ongoing optimization of synthetic methods for better scalability and efficiency.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.

科学的研究の応用

Pharmacological Applications

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one has shown potential in various pharmacological contexts:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. Research has suggested that modifications to the pyrazolo and oxazine moieties can enhance activity against bacterial strains .
  • CNS Activity : The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in treating neurological disorders. Its structural analogs have been explored for their effects on anxiety and depression .

Medicinal Chemistry

In medicinal chemistry, the compound is being studied for its potential as a scaffold for developing new drugs. The unique combination of pyrazole and oxazine rings allows for diverse modifications that can lead to compounds with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one against common pathogens. Results demonstrated significant inhibition of growth in several bacterial strains, indicating the potential for developing new antibiotics .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of related compounds revealed that certain derivatives exhibit anxiolytic effects in animal models. The mechanism was linked to modulation of GABAergic transmission, suggesting a pathway for therapeutic application in anxiety disorders .

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one involve interaction with specific receptors and enzymes:

  • Enzyme Inhibition : Compounds related to this structure have been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory potential .
  • Receptor Modulation : The ability to modulate neurotransmitter receptors positions this compound as a potential lead in drug development for psychiatric conditions .

作用機序

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Key Observations :

  • 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one lacks the phenyl or methoxyphenyl substituents seen in analogs , which may reduce steric hindrance and alter reactivity.
  • Synthesis of pyrazolo-oxazines often involves cyclization with acetic anhydride , while pyrazolo-pyrazines require multi-step protocols involving hydrolysis and dehydration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) NMR (Key Signals, δ ppm)
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one >250–251 (derivative) 1694 (C=O) 2.37 (s, 3H, CH3), 2.49 (s, 3H, CH3), 7.35–8.01 (aromatic H)
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one Not reported Not available Not available
7-Methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Not reported Not reported 3.80 (s, 3H, OCH3) inferred from similar analogs

Key Observations :

  • The absence of phenyl groups in 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one likely lowers its melting point compared to phenyl-substituted analogs (e.g., >250°C for compound 3 derivatives) .
  • IR spectra of analogs show strong C=O stretches near 1690–1700 cm⁻¹, a feature expected in the target compound .

Table 3: Antitumor Activity of Pyrazolo-Oxazine Derivatives

Compound Name Biological Target IC50 (µM) Key Structural Features Linked to Activity
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) MCF-7 breast cancer cells 11 Nitrobenzylideneamino group enhances electron-withdrawing effects
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one Not tested N/A Methyl and dihydro groups may influence solubility and target binding

Key Observations :

  • Pyrazolo-oxazine derivatives with electron-withdrawing substituents (e.g., nitro groups) exhibit potent antitumor activity .
  • The target compound’s methyl and dihydro groups could modulate bioavailability but require experimental validation.

生物活性

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

This structure includes a pyrazolo and oxazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall below 0.01 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (mg/mL)Reference
Compound AE. coli0.004
Compound BS. aureus0.008
Compound CP. aeruginosa0.015

Anticancer Activity

In vitro studies have suggested that 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one may inhibit cancer cell proliferation through various mechanisms. Specifically, it has been shown to interfere with key signaling pathways involved in tumor growth and metastasis. For example, inhibition of the c-Myc oncogene has been documented in similar pyrazolo derivatives, leading to reduced viability in cancer cell lines .

Case Study: Inhibition of c-Myc
A study highlighted the effectiveness of a related pyrazolo compound in disrupting the c-Myc-Max heterodimerization process, which is crucial for c-Myc's function as a transcription factor. This disruption resulted in decreased expression of c-Myc target genes and subsequent cell cycle arrest in cancer cells .

The biological activity of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is likely mediated through several pathways:

  • Enzyme Inhibition : Many pyrazolo compounds act as enzyme inhibitors, targeting specific pathways involved in bacterial metabolism or cancer cell proliferation.
  • Protein Interactions : The ability to disrupt protein-protein interactions (such as those involving c-Myc) is a significant mechanism through which these compounds exert their effects.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for cytotoxicity against normal cells. For instance, MTT assays have been used to assess the viability of normal human cell lines exposed to various concentrations of the compound .

Table 2: Cytotoxicity Data

Concentration (mg/mL)Viability (%)Cell Line
0.0190MRC5
0.0570MRC5
0.1050MRC5

Q & A

Q. Table 1: Pharmacological Data for Key Derivatives

DerivativeSubstituentIC50 (µM)Target
10e 4-NO₂11MCF-7 cells
3a H>50KDM4A

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups enhance apoptosis in MCF-7) .
  • Dose-Response Curves: Use nonlinear regression to validate IC50 reproducibility .

Advanced: What analytical challenges arise in characterizing derivatives?

Methodological Answer:

  • Stereochemical Complexity: Use NOESY or X-ray crystallography to resolve diastereomers in fused heterocycles .
  • Solubility Issues: Optimize NMR solvent systems (e.g., DMSO-d6 for polar derivatives) .
  • Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish isotopic patterns in nitro-containing analogs .

Advanced: What mechanistic insights exist for its pharmacological activity?

Methodological Answer:

  • Apoptosis Induction: Assess caspase-3/7 activation via fluorometric assays .
  • KDM Inhibition: Perform molecular docking (e.g., AutoDock Vina) to predict binding to KDM4A’s active site .
  • Oxidative Stress: Measure ROS levels using DCFH-DA probes in treated cells .

Advanced: How to design SAR studies for optimizing activity?

Methodological Answer:

  • Core Modifications: Introduce substituents at C-5 (e.g., benzylideneamino groups) to enhance lipophilicity .
  • Bioisosteric Replacement: Replace methyl groups with trifluoromethyl to improve metabolic stability .
  • In Silico Screening: Use Schrödinger’s Glide for virtual screening of derivatives against target proteins .

Advanced: What stability considerations are critical for storage?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .
  • Light Sensitivity: Store in amber vials under inert gas (N2) to prevent photolysis of the oxazinone ring .
  • Lyophilization: For hygroscopic derivatives, use freeze-drying to extend shelf life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。